

# Spectroscopic Profile of 2-Iodo-1,3-dimethylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodo-1,3-dimethylbenzene

Cat. No.: B054174

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-1,3-dimethylbenzene** (also known as 2-Iodo-m-xylene). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental methodologies for data acquisition, and presents this information in a structured and accessible format.

## Chemical Structure and Properties

**2-Iodo-1,3-dimethylbenzene** is an organoiodine compound with the chemical formula  $C_8H_9I$ . Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and an iodine atom at position 2.

Physical and Chemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> I	--INVALID-LINK--
Molecular Weight	232.06 g/mol	--INVALID-LINK--
CAS Number	608-28-6	--INVALID-LINK--
Boiling Point	223-224 °C	--INVALID-LINK--
Density	1.608 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n <sub>20</sub> /D)	1.6030	--INVALID-LINK--

## Spectroscopic Data

This section presents the available spectroscopic data for **2-Iodo-1,3-dimethylbenzene**. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for a closely related isomer, 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene), is provided and clearly identified.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.

<sup>1</sup>H NMR Data for **2-Iodo-1,3-dimethylbenzene**:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.19	d	2H	Ar-H
6.94	t	1H	Ar-H
2.44	s	6H	-CH <sub>3</sub>

Source: Wired Chemist[1]

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of a molecule.

Note: Experimental  $^{13}\text{C}$  NMR data for **2-Iodo-1,3-dimethylbenzene** was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

$^{13}\text{C}$  NMR Data for 4-Iodo-m-xylene:

Chemical Shift (ppm)	Assignment
141.4	Ar-C
138.0	Ar-C
130.3	Ar-CH
128.8	Ar-CH
99.4	Ar-C-I
23.3	-CH <sub>3</sub>
20.8	-CH <sub>3</sub>

Source: PubChem[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Note: An experimental IR spectrum for **2-Iodo-1,3-dimethylbenzene** was not found in the searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene) and is provided for comparative analysis.

Key IR Absorptions for 4-Iodo-m-xylene:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2850	Strong	C-H stretch (aromatic and alkyl)
1595, 1475	Medium-Strong	C=C stretch (aromatic ring)
~800	Strong	C-H bend (aromatic, out-of-plane)
~550	Medium	C-I stretch

Source: PubChem[2]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for **2-Iodo-1,3-dimethylbenzene** (Electron Ionization):

m/z	Relative Intensity (%)	Assignment
232	100	[M] <sup>+</sup> (Molecular Ion)
105	85	[M - I] <sup>+</sup>
104	30	[M - I - H] <sup>+</sup>
79	25	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	35	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Source: NIST WebBook[3]

## Experimental Protocols

This section outlines generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

# Nuclear Magnetic Resonance (NMR) Spectroscopy



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## References

- 1. 2-iodo-m-xylene Proton Full Spectrum [wiredchemist.com]
- 2. 4-Iodo-m-xylene | C<sub>8</sub>H<sub>9</sub>I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]
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